Cas no 83-25-0 (1-Phenylpyrrolidine-2,5-dione)

1-Phenylpyrrolidine-2,5-dione is a heterocyclic organic compound featuring a pyrrolidine-2,5-dione core substituted with a phenyl group at the 1-position. This structure imparts reactivity useful in synthetic chemistry, particularly as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its cyclic imide moiety offers sites for functionalization, enabling diverse derivatization pathways. The phenyl group enhances stability and influences electronic properties, making it valuable in designing biologically active molecules. The compound is typically employed in research and industrial applications requiring controlled modifications of the pyrrolidine-2,5-dione scaffold. Proper handling is advised due to potential reactivity under specific conditions.
1-Phenylpyrrolidine-2,5-dione structure
1-Phenylpyrrolidine-2,5-dione structure
Product Name:1-Phenylpyrrolidine-2,5-dione
CAS No:83-25-0
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00022587
CID:721968
PubChem ID:87575445
Update Time:2025-06-10

1-Phenylpyrrolidine-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 1-Phenylpyrrolidine-2,5-dione
    • N-Phenylsuccinimide
    • 2,5-Pyrrolidinedione,1-phenyl-
    • Succinanil
    • N-Phenylbutanimide
    • 1-Phenylsuccinimide
    • Succinimide, N-phenyl-
    • 1-Phenyl-2,5-pyrrolidinedione
    • 1-Phenyl-pyrrolidine-2,5-dione
    • 2,5-Pyrrolidinedione, 1-phenyl-
    • 37Y8E9UODY
    • NSC2359
    • ZTUKZULGOCFJET-UHFFFAOYSA-N
    • N-PHENYL SUCCINIMIDE
    • alpha-phenylsuccinimide
    • 1-phenylazolidine-2,5-dione
    • MLS001207320
    • Succinimide, N-phenyl- (8CI)
    • ZI
    • 1-Phenyl-2,5-pyrrolidinedione (ACI)
    • Succinimide, N-phenyl- (6CI, 7CI, 8CI)
    • NSC 2359
    • AI3-19391
    • SY053075
    • AKOS000278103
    • HMS1671J07
    • CS-0156126
    • P1359
    • SMR000505176
    • HMS2842N17
    • SCHEMBL370611
    • InChI=1/C10H9NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H
    • UNII-37Y8E9UODY
    • SUCCINANIL [MI]
    • MFCD00022587
    • AS-59718
    • N-Phenylmaleimide (reacted form of)
    • NSC-2359
    • Q27256707
    • 83-25-0
    • D70370
    • CHEMBL579013
    • NCGC00245040-01
    • DTXSID60232108
    • STK972019
    • DB-056701
    • 1-Phenyl-2,5-pyrrolidinedione #
    • MDL: MFCD00022587
    • Inchi: 1S/C10H9NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2
    • InChI Key: ZTUKZULGOCFJET-UHFFFAOYSA-N
    • SMILES: O=C1CCC(=O)N1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 175.06300
  • Monoisotopic Mass: 175.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.1
  • Topological Polar Surface Area: 37.4

Experimental Properties

  • Color/Form: Uncertain
  • Density: d420 1.356
  • Melting Point: 153.0 to 157.0 deg-C
  • Boiling Point: bp760 ~400°
  • Flash Point: 203.6 °C
  • Refractive Index: 1.5840 (estimate)
  • PSA: 37.38000
  • LogP: 1.40500
  • Merck: 8867
  • Solubility: Uncertain.

1-Phenylpyrrolidine-2,5-dione Security Information

1-Phenylpyrrolidine-2,5-dione Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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1-Phenylpyrrolidine-2,5-dione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phenylsilane ,  Water Catalysts: Phosphetane, 1,2,2,3,4,4-hexamethyl-, 1-oxide Solvents: Toluene ;  24 h, 80 °C
Reference
Reduction of Activated Alkenes by PIII/PV Redox Cycling Catalysis
Longwitz, Lars ; et al, Angewandte Chemie, 2020, 59(7), 2760-2763

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetic acid
Reference
Catalytic transfer hydrogenation of unsaturated ketones and imides via ammonium formate
Pande, P. P.; et al, Synthetic Communications, 1998, 28(22), 4193-4200

Production Method 3

Reaction Conditions
1.1 Catalysts: Copper(II) triflate Solvents: Ethanol ;  6 h, 40 °C
Reference
N-arylation of amines, amides, amides and sulfonamides with arylboroxine catalyzed by simple copper salt/EtOH system
Zheng, Zhang-Guo; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

Production Method 4

Reaction Conditions
Reference
Product class 2: Triacylamines, imides (diacylamines), and related compounds
Luzzio, F. A., Science of Synthesis, 2005, 21, 259-324

Production Method 5

Reaction Conditions
1.1 Solvents: Polyethylene glycol ;  3 h, 120 °C
Reference
Polyethylene Glycol as a Nonionic Liquid Solvent for the Synthesis of N-Alkyl and N-Arylimides
Liang, Jun; et al, Synthetic Communications, 2009, 39(16), 2822-2828

Production Method 6

Reaction Conditions
1.1 Catalysts: Copper ,  Graphene Solvents: Methanol ;  17 h, 40 °C
Reference
Enhanced catalytic performance by copper nanoparticle-graphene based composite
Mondal, Paramita; et al, RSC Advances, 2013, 3(16), 5615-5623

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Methanol ;  10 - 180 min, reflux
Reference
A simple copper salt catalyzed N-arylation of amines, amides, imides, and sulfonamides with arylboronic acids
Lan, Jing-Bo; et al, Synlett, 2004, (6), 1095-1097

Production Method 8

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ;  5 min, rt; 7 d, rt
Reference
Comparison of copper(II) acetate promoted N-arylation of 5,5-dimethylhydantoin and other imides with triarylbismuthanes and arylboronic acids
Hugel, Helmut M.; et al, Synlett, 2006, (14), 2290-2292

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
Reference
Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones
Guo, Wusheng; et al, ChemSusChem, 2017, 10(9), 1969-1975

Production Method 10

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  30 min, reflux
1.2 reflux
Reference
Synthesis, characterization & antimicrobial screening of 1-(substituted phenyl)-2,5-bis(ethylsulfanyl)-1H-pyrrole-3,4-dicarbaldehydes
Rajput, A. P.; et al, Pharma Chemica, 2015, 7(8), 143-148

Production Method 11

Reaction Conditions
1.1 Solvents: Water ;  12 h, 80 °C; cooled
1.2 Solvents: Water ;  rt
Reference
A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides
Kobeissi, Marwan; et al, Tetrahedron Letters, 2014, 55(15), 2523-2526

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Copper chloride Solvents: Dimethyl sulfoxide ;  1 h, 25 °C; 12 h, 25 °C
Reference
Efficient copper-catalyzed N-arylation of NH-containing heterocycles and sulfonamides with arenediazonium tetrafluoroborates
Ouyang, Yu-Qing; et al, Synthetic Communications, 2017, 47(8), 771-778

Production Method 13

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Solvents: Benzene ;  4 h, 140 °C
Reference
Intermolecular Oxidative C-N Bond Formation under Metal-Free Conditions: Control of Chemoselectivity between Aryl sp2 and Benzylic sp3 C-H Bond Imidation
Kim, Hyun Jin; et al, Journal of the American Chemical Society, 2011, 133(41), 16382-16385

Production Method 14

Reaction Conditions
Reference
A new method for the preparation of carboxylic anilides and N-substituted succinimides
Rahman, Azizur; et al, Chemische Berichte, 1953, 86, 945-7

Production Method 15

Reaction Conditions
1.1 Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ;  11 h, 80 °C
1.2 Reagents: Copper Solvents: Dimethylformamide ;  0.5 h, 150 °C
Reference
Gold-catalyzed halogenation of aromatics by N-halosuccinimides
Mo, Fanyang; et al, Angewandte Chemie, 2010, 49(11), 2028-2032

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cupric nitrate Solvents: Toluene ;  24 h, 70 °C
Reference
Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts
Neerbye Berntsen, Linn; et al, Organic Letters, 2020, 22(7), 2687-2691

Production Method 17

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Zinc Solvents: Toluene ;  rt → 40 °C; 48 h, 86 °C
Reference
An Efficient One-Pot Synthesis of Bis Butenolides
Bayat, Mohammad; et al, Journal of Heterocyclic Chemistry, 2016, 53(5), 1661-1664

Production Method 18

Reaction Conditions
1.1 Reagents: Pyridine ,  Cupric acetate
Reference
Promotion of reaction of N-H bonds with triarylbismuth and cupric acetate
Chan, Dominic M. T., Tetrahedron Letters, 1996, 37(50), 9013-9016

Production Method 19

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ;  5 min, rt; 7 d, rt
Reference
Comparison of copper(II) acetate promoted N-arylation of 5,5-dimethylhydantoin and other imides with triarylbismuthanes and arylboronic acids
Hugel, Helmut M.; et al, Synlett, 2006, (14), 2290-2292

Production Method 20

Reaction Conditions
1.1 30 min, 130 - 135 °C; 2 h, 135 °C → 150 °C
1.2 Reagents: Water ;  cooled
Reference
A modified industrial procedure for large scale preparation of N-alkylimides and N-arylimides in improved yields
Adeppa, K.; et al, Proceedings of the National Academy of Sciences, 2010, 80(1), 30-36

Production Method 21

Reaction Conditions
1.1 Solvents: Diethyl ether ;  1 h, rt
1.2 Reagents: Acetic anhydride Catalysts: Sodium acetate Solvents: Acetic anhydride ;  30 min, heated
2.1 Reagents: Triethylsilane Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  30 min, 150 °C
Reference
The non-metathetic role of Grubbs' carbene complexes: from hydrogen-free reduction of α,β-unsaturated alkenes to solid-supported sequential cross-metathesis/reduction
Poeylaut-Palena, Andres A.; et al, Chemical Communications (Cambridge, 2011, 47(5), 1565-1567

Production Method 22

Reaction Conditions
1.1 Solvents: Polyethylene glycol ;  190 min, 60 °C
2.1 Reagents: Magnesium Solvents: Ethanol ;  2 - 5 h, reflux
Reference
PEG-600 mediated simple, efficient and eco-friendly synthesis of N-substituted imides and chemo selective C=C reduction
Kumar, Padam Praveen; et al, Green Chemistry Letters and Reviews, 2011, 4(4), 341-348

Production Method 23

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  20 min, 140 °C
Reference
Organic reactions in ionic liquids: Ionic liquid-promoted efficient synthesis of N-alkyl and N-arylimides
Le, Zhang-Gao; et al, Synthesis, 2004, (7), 995-998

Production Method 24

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Reference
A simple key for benzylic mono- and gem-dibromination of primary aromatic amine derivatives using molecular bromine
Kar, Anirban; et al, Synthesis, 2002, (2), 221-224

Production Method 25

Reaction Conditions
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane ;  rt → reflux; 10 h, reflux
Reference
Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst
Ali, Ayub Md.; et al, Chemistry - A European Journal, 2014, 20(44), 14256-14260

Production Method 26

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
1.2 Solvents: Dichloromethane
Reference
The synthesis and reactions of some N-acyl-N-aryliminium ions
Brunton, Shirley; et al, ARKIVOC [online computer file], 2000, 1(3), 292-303

Production Method 27

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  2 h, 60 °C
Reference
Synthesis of cyclic imides from amic acids using thionyl chloride
Guenadil, Faouzi, Journal Marocain de Chimie Heterocyclique, 2020, 19(4), 48-50

Production Method 28

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: 1H-Benzotriazole-1-carboxylic acid, ethyl ester, 3-oxide
Reference
Synthesis of the succinimides by the 3-(ethoxycarbonyl)benzotriazole-1-oxide
Topuzyan, V. O.; et al, Hayastani Kimiakan Handes, 2002, 55(3), 90-94

Production Method 29

Reaction Conditions
1.1 Solvents: Dichloromethane
1.2 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Methanol ,  Tetrahydrofuran
1.3 Reagents: Potassium cyanide Solvents: Methanol ,  Dimethylformamide
Reference
Ketenes in Soluble Polymer Bound Synthesis: Preparation of Succinamides and 4-Pyridones
Far, Adel Rafai; et al, Journal of Organic Chemistry, 1998, 63(24), 8636-8637

Production Method 30

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Solvents: Benzene ;  3 h, 145 °C
Reference
Metal-Free Intermolecular Oxidative C-N Bond Formation via Tandem C-H and N-H Bond Functionalization
Kantak, Abhishek A.; et al, Journal of the American Chemical Society, 2011, 133(49), 19960-19965

Production Method 31

Reaction Conditions
1.1 Reagents: Copper Solvents: Water ;  6 min
Reference
Active-copper-promoted expeditious N-arylations in aqueous media under microwave irradiation
Yadav, Lal Dhar S.; et al, Synthesis, 2006, (11), 1868-1872

Production Method 32

Reaction Conditions
1.1 Reagents: Copper sulfate
Reference
Copper promoted coupling reaction. I. Phenylation of oxygen-hydrogen and nitrogen-hydrogen compounds with C6H5X by using copper catalyst itself as the acceptor of HX released
Yamamoto, Takakazu, Synthetic Communications, 1979, 9(3), 219-22

Production Method 33

Reaction Conditions
Reference
Acid azides: Part VII. Synthesis of N-arylimides from acid azides
Fahmy, A. F. M.; et al, Indian Journal of Chemistry, 1979, (4), 399-400

Production Method 34

Reaction Conditions
1.1 Catalysts: Zinc Solvents: Acetic acid ;  1 h, reflux; rt
Reference
α-Chlorosuccinimides, a new source for maleimides and succinimides
Gaina, Constantin; et al, Revue Roumaine de Chimie, 2005, 50(7-8), 655-661

Production Method 35

Reaction Conditions
Reference
A new method for the preparation of carboxylic anilides and N-substituted succinimides
Rahman, Azizur; et al, Chemische Berichte, 1953, 86, 945-7

1-Phenylpyrrolidine-2,5-dione Raw materials

1-Phenylpyrrolidine-2,5-dione Suppliers

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(CAS:83-25-0)1-Phenylpyrrolidine-2,5-dione
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:45
Price ($):155.0
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Additional information on 1-Phenylpyrrolidine-2,5-dione

1-Phenylpyrrolidine-2,5-dione (CAS No. 83-25-0): A Comprehensive Overview of Its Properties and Applications

1-Phenylpyrrolidine-2,5-dione, also known by its CAS number 83-25-0, is a versatile organic compound with a wide range of applications in pharmaceuticals, agrochemicals, and material science. This compound belongs to the class of pyrrolidine-2,5-dione derivatives, which are known for their unique chemical properties and biological activities. The presence of a phenyl group attached to the pyrrolidine-2,5-dione core enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

In recent years, the demand for 1-Phenylpyrrolidine-2,5-dione has surged due to its role in the development of novel pharmaceutical agents. Researchers are particularly interested in its potential as a building block for drug discovery, especially in the design of central nervous system (CNS) therapeutics. The compound's ability to interact with biological targets has made it a subject of extensive studies in medicinal chemistry.

One of the most frequently asked questions about 1-Phenylpyrrolidine-2,5-dione is its synthesis method. The compound can be prepared through the condensation of maleic anhydride with aniline, followed by cyclization. This process is well-documented in the literature and is often optimized for high yield and purity. The CAS 83-25-0 identifier ensures that researchers can easily access relevant data and safety information.

The physical and chemical properties of 1-Phenylpyrrolidine-2,5-dione are also of great interest. It typically appears as a white to off-white crystalline powder with a melting point ranging between 120-125°C. Its solubility in common organic solvents, such as ethanol, acetone, and dichloromethane, makes it suitable for various laboratory applications. Additionally, its molecular weight of 175.18 g/mol and chemical formula C10H9NO2 are key identifiers for quality control.

Another hot topic surrounding 1-Phenylpyrrolidine-2,5-dione is its potential role in green chemistry. With increasing emphasis on sustainable synthesis, researchers are exploring eco-friendly methods to produce this compound. Techniques such as catalytic hydrogenation and microwave-assisted synthesis are being investigated to reduce waste and energy consumption. These advancements align with the global push for environmentally friendly chemical processes.

In the field of material science, 1-Phenylpyrrolidine-2,5-dione has shown promise as a precursor for polymeric materials. Its ability to undergo polymerization reactions makes it a candidate for developing high-performance polymers with applications in coatings, adhesives, and electronics. The compound's thermal stability and mechanical properties are being studied to optimize its use in these areas.

Safety and handling of 1-Phenylpyrrolidine-2,5-dione are also critical considerations. While the compound is not classified as a hazardous material, proper laboratory practices should be followed to ensure safe handling. This includes the use of personal protective equipment (PPE) and adherence to storage guidelines. The CAS 83-25-0 database provides detailed information on its toxicity profile and regulatory status.

In conclusion, 1-Phenylpyrrolidine-2,5-dione (CAS No. 83-25-0) is a compound of significant interest across multiple disciplines. Its applications in pharmaceuticals, agrochemicals, and material science highlight its versatility. As research continues to uncover new uses and synthesis methods, this compound is poised to remain a key player in organic chemistry and industrial applications. For those seeking more information, the CAS 83-25-0 identifier serves as a reliable gateway to a wealth of scientific literature and data.

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Amadis Chemical Company Limited
(CAS:83-25-0)1-Phenylpyrrolidine-2,5-dione
A864296
Purity:99%
Quantity:25g
Price ($):155.0
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